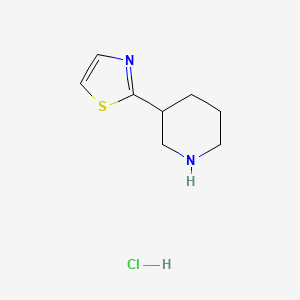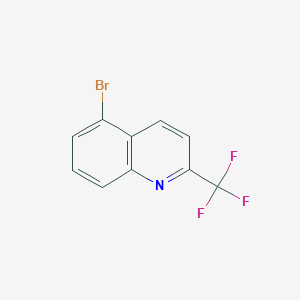
5-Bromo-2-(trifluoromethyl)quinoline
Übersicht
Beschreibung
5-Bromo-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It is a solid substance and has a molecular weight of 276.06 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(trifluoromethyl)quinoline consists of a quinoline ring with a bromo group at the 5th position and a trifluoromethyl group at the 2nd position . The InChI code for this compound is 1S/C10H5BrF3N/c11-7-2-1-3-8-6(7)4-5-9(15-8)10(12,13)14/h1-5H .Physical And Chemical Properties Analysis
5-Bromo-2-(trifluoromethyl)quinoline is a solid substance with a molecular weight of 276.06 . It should be stored in a dry, cool, and well-ventilated place .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Quinolines
5-Bromo-2-(trifluoromethyl)quinoline: is a valuable precursor in the synthesis of various fluorinated quinolines. These compounds are synthesized through methods like cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . The incorporation of fluorine atoms into quinolines enhances their biological activity and introduces unique properties beneficial for medicinal chemistry.
Antibacterial and Antimalarial Agents
The quinoline structure is foundational in the development of synthetic antimalarial drugs. Fluorinated quinolines, such as those derived from 5-Bromo-2-(trifluoromethyl)quinoline , have shown remarkable antibacterial and antimalarial activities. They serve as potent enzyme inhibitors and have been used as core structures in the search for new antimalarial drugs .
Antineoplastic Drugs
Fluorinated quinolines have applications in cancer treatment. Compounds synthesized from 5-Bromo-2-(trifluoromethyl)quinoline can be used to create antineoplastic drugs. These drugs have shown efficacy in transplantation medicine and the treatment of diseases like rheumatic arthritis and psoriasis .
Treatment of Heart Diseases
The structural versatility of 5-Bromo-2-(trifluoromethyl)quinoline allows for the creation of drugs like Flosequinan, which are used in the treatment of heart diseases. These drugs represent a new generation of cardiovascular therapeutics .
Agricultural Applications
In agriculture, fluorinated quinolines derived from 5-Bromo-2-(trifluoromethyl)quinoline are used to develop compounds with pesticidal properties. Their enhanced biological activity due to the fluorine atoms makes them effective in protecting crops from various pests .
Liquid Crystal Components
The unique properties of fluorinated quinolines make them suitable for use in liquid crystal technology5-Bromo-2-(trifluoromethyl)quinoline can be a component in the synthesis of materials for liquid crystal displays, which are pivotal in modern electronic devices .
Safety and Hazards
Zukünftige Richtungen
Fluorinated quinolines, such as 5-Bromo-2-(trifluoromethyl)quinoline, have been the subject of numerous research studies aimed at the development of novel methods of synthesis, studying of reactivity, and their plausible practical applications . They have found applications in medicine, exhibiting antibacterial, antineoplastic, and antiviral activities . Future research may continue to explore these areas.
Wirkmechanismus
Target of Action
It’s known that quinoline derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are often involved in interactions with their targets that lead to changes at the molecular level . These changes can affect the function of the target, potentially leading to therapeutic effects.
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical processes . They can influence the activity of enzymes and receptors, potentially affecting multiple biochemical pathways.
Result of Action
The effects of quinoline derivatives can vary widely depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(trifluoromethyl)quinoline can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
Eigenschaften
IUPAC Name |
5-bromo-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-7-2-1-3-8-6(7)4-5-9(15-8)10(12,13)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQUQPOWIYVIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



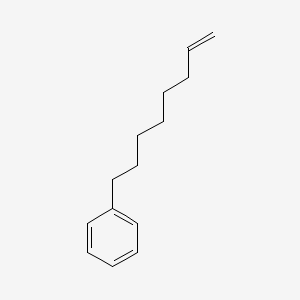

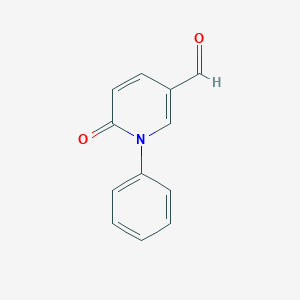

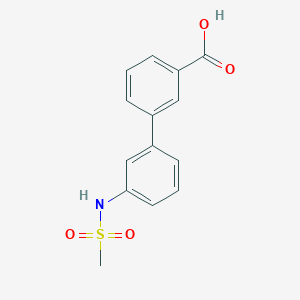
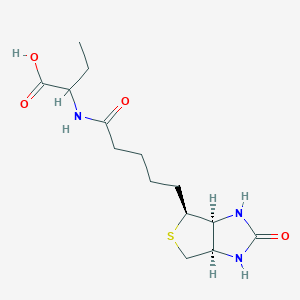

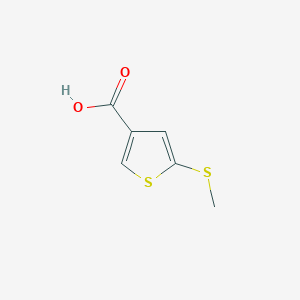

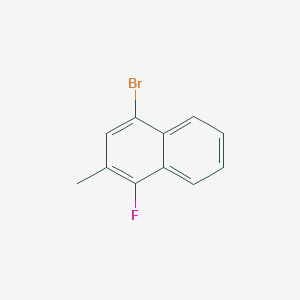
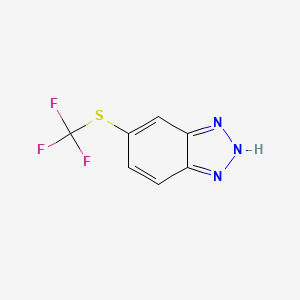
![{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid](/img/structure/B6314359.png)
![5-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B6314367.png)
